molecular formula C6H12ClN3O2 B13230852 [5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride CAS No. 1955540-54-1

[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride

Cat. No.: B13230852
CAS No.: 1955540-54-1
M. Wt: 193.63 g/mol
InChI Key: JRAWTXFOGAHBLS-UHFFFAOYSA-N
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Description

[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride: is a chemical compound that belongs to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .

Scientific Research Applications

Chemistry: In chemistry, [5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry: In the industrial sector, this compound is used in the development of new materials. Its properties make it suitable for use in polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of [5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may act on pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

  • [5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methylamine;hydrochloride
  • 1-[5-(2-Methoxyethyl)-1,3,4-oxadiazolidin-2-yl]methanamine;hydrochloride

Comparison: Compared to other oxadiazole derivatives, [5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride is unique due to its specific substitution pattern. This pattern influences its chemical reactivity and biological activity. For example, the presence of the methoxyethyl group can enhance its solubility and bioavailability, making it more effective in certain applications .

Biological Activity

[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride, a compound with the CAS number 1225227-30-4, belongs to a class of oxadiazole derivatives that have been studied for their potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.

The molecular formula of this compound is C6H11N3O2C_6H_{11}N_3O_2 with a molecular weight of approximately 157.17 g/mol. The structure features an oxadiazole ring which is known for its diverse biological activities.

Antibacterial Activity

Research has shown that oxadiazole derivatives exhibit significant antibacterial properties against various pathogens. A study focused on a series of oxadiazole compounds demonstrated their effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance. In particular, some derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and nitrofurantoin .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

Compound IDPathogen TestedMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
2cStaphylococcus aureus8Ciprofloxacin16
2hKlebsiella pneumoniae16Nitrofurantoin32

Anticancer Activity

The potential anticancer effects of oxadiazole derivatives have also been explored. A study evaluated a library of oxadiazole compounds for cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Several candidates exhibited significant cytotoxic effects, indicating their potential as antiproliferative agents .

Table 2: Cytotoxicity of Oxadiazole Derivatives

Compound IDCell Line TestedIC50 (µM)
Compound AHCT-11615
Compound BHeLa20

The biological activity of this compound can be attributed to its ability to interact with key biological targets:

  • Topoisomerase Inhibition : Some oxadiazole derivatives have been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells .
  • Bacterial Enzyme Targeting : The antibacterial activity may involve targeting specific bacterial enzymes such as nitroreductases and azoreductases, which are essential for bacterial survival under antibiotic stress .

Case Studies

A notable case study involved testing a series of oxadiazole compounds against a panel of ESKAPE pathogens. The results indicated that certain modifications in the oxadiazole structure significantly enhanced antibacterial efficacy while maintaining low toxicity profiles in human cell lines .

Properties

CAS No.

1955540-54-1

Molecular Formula

C6H12ClN3O2

Molecular Weight

193.63 g/mol

IUPAC Name

[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H11N3O2.ClH/c1-10-3-2-5-8-9-6(4-7)11-5;/h2-4,7H2,1H3;1H

InChI Key

JRAWTXFOGAHBLS-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NN=C(O1)CN.Cl

Origin of Product

United States

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